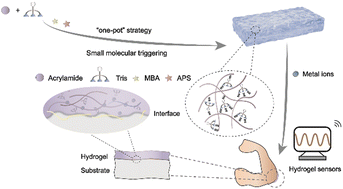A facile strategy to fabricate a skin-like hydrogel with adhesive and highly stretchable attributes through small molecule triggering toward flexible electronics†
Journal of Materials Chemistry B Pub Date: 2023-11-15 DOI: 10.1039/D3TB02186F
Abstract
Polyacrylamide hydrogel is a promising matrix in biomedical applications due to its biocompatibility, transparency and flexibility. However, its implementation in skin-attachable applications is impeded by its inherent deficiency in surface-adaptive adhesion and inadequate mechanical conformity to skin tissues. Herein, tris, a biocompatible small molecule with a triple hydrogen bonding cluster in its molecule structure, is introduced for the first time into a polyacrylamide hydrogel. This incorporation is achieved via a facile one-pot strategy, resulting in a highly stretchable hydrogel with an impressive strain capacity (2574.75 ± 28.19%), a human dermis tissue-compatible Young's modulus (27.89 ± 2.05 kPa) and an intrinsically universal adhesion capacity (16.66 ± 0.32 N). These superior properties are attributed to the elevated hydrogen bonding density and the plasticizing effect induced by tris, without compromising the hydrogel's excellent transparency (>90% transmittance). Moreover, by incorporating calcium ions into the resulting soft adhesive hydrogel, we demonstrate its utility in skin-like sensors, leading to a substantial enhancement in strain sensitivity and electrical conductivity, in conjunction with the plasticizing influence exerted by tris. This work offers a facile and environmentally friendly solution to fabricate ultra-stretchable adhesive polyacrylamide hydrogel matrixes for dynamic surfaces, even under large deformation, which can broaden their potential applications in integrated bioelectronics.


Recommended Literature
- [1] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [2] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [3] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [4] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [5] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [6] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [7] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†
- [8] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [9] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [10] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 147253-67-6









